Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester
Description
This compound is a structurally complex carbamic acid ester characterized by:
- Spirocyclic Core: A 5-azaspiro[2.4]hept-5-yl moiety, which introduces conformational rigidity and may influence binding affinity in therapeutic contexts .
- Fluorenyl Substituent: A 7-bromo-9,9-difluoro-9H-fluoren-2-yl group, providing steric bulk and electronic effects that enhance stability and reactivity .
- Imidazole Ring: A 1H-imidazol-2-yl group, common in bioactive molecules for hydrogen bonding and metal coordination .
- Methyl Ester: The terminal ester group likely improves bioavailability compared to free carbamic acids .
The compound shares structural motifs with antiviral agents like Ledipasvir (GS5885), which incorporates spirocyclic and aromatic systems for targeted activity .
Properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrF2N4O3/c1-15(2)24(35-27(38)39-3)26(37)36-14-28(8-9-28)12-23(36)25-33-13-22(34-25)16-4-6-18-19-7-5-17(30)11-21(19)29(31,32)20(18)10-16/h4-7,10-11,13,15,23-24H,8-9,12,14H2,1-3H3,(H,33,34)(H,35,38)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLTXJDEPHZTC-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester , has a complex structure that suggests potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is represented as:
It features multiple functional groups that may influence its biological activity, including a carbamate moiety and an azaspiro structure.
Antitumor Activity
Research indicates that carbazole derivatives, which share structural similarities with the target compound, exhibit notable antitumor properties. For instance, studies have shown that certain N-substituted carbazoles demonstrate cytotoxic effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells. Specifically, compounds derived from carbazole structures have been reported with IC50 values as low as , indicating potent activity against these cancer types .
Neuroprotective Effects
Carbazole derivatives are also recognized for their neuroprotective capabilities. A study highlighted the neuroprotective effects of specific N-substituted carbazoles on neuronal cell lines under stress conditions induced by glutamate. These compounds exhibited significant protective effects at concentrations as low as , potentially through antioxidative mechanisms .
Antimicrobial Properties
The antimicrobial activity of carbamate derivatives has been explored in various studies. Compounds similar to the target structure have shown efficacy against a range of pathogens, contributing to their potential use in treating infectious diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
However, its spirocyclic system may confer unique target selectivity, similar to Ledipasvir’s antiviral mechanism . Unlike carbofuran (a pesticide), the target compound lacks agrochemical motifs, indicating a therapeutic rather than pesticidal application .
Synthesis and Reactivity :
- The target compound’s synthesis may parallel carbamic ester preparations via carbamoyl benzotriazole intermediates (yields: 70–90%) .
- Comparatively, carbazole derivatives in require palladium-catalyzed Suzuki-Miyaura couplings (yields: 45–90%) , suggesting the target’s synthesis could involve similar cross-coupling steps.
Stability and Solubility: The methyl ester group enhances hydrolytic stability versus free carbamic acids, which are prone to decarboxylation . Substituted fluorenyl groups (bromo, difluoro) may reduce solubility in polar solvents compared to simpler carbamates, as seen in carbamic acids with non-polar substituents .
Theoretical and Experimental Insights :
- DFT studies indicate that carbamic acids with aromatic substituents (e.g., indazole) exhibit greater stability due to hydrogen-bonding networks . The target’s imidazole and fluorenyl groups may similarly stabilize its structure.
- Experimental data on carbamic esters (e.g., URBs) highlight the role of bulky substituents in enhancing metabolic stability and target engagement , a feature likely shared by the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
